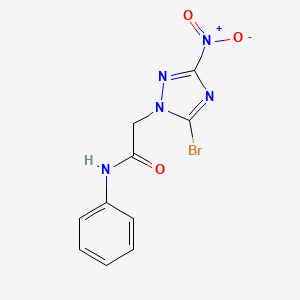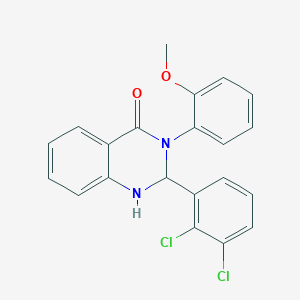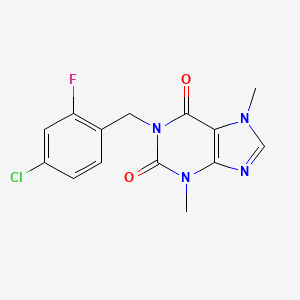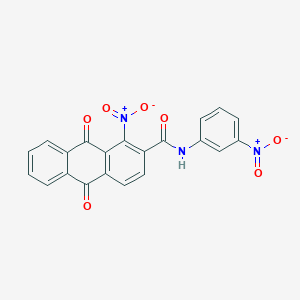![molecular formula C25H29F3N4O B11511241 N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511241.png)
N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
Adamantane Core: The adamantane moiety (a rigid, cage-like hydrocarbon) serves as the backbone. It imparts stability and unique properties to the compound.
Functional Groups:
Preparation Methods
Synthesis Routes::
Adamantane Derivatives: Start with adamantane or its derivatives.
Methyl Adamantane: Introduce the methyl group via alkylation.
Pyrazolo[1,5-A]pyrimidine Formation: Construct the pyrazolo[1,5-A]pyrimidine ring using cyclization reactions.
Chemical Industry: Employed in pharmaceuticals, agrochemicals, and materials.
Custom Synthesis: Contract manufacturers produce it for research and development.
Chemical Reactions Analysis
Oxidation: Trifluoromethyl group can undergo oxidation.
Reduction: Reduction of carbonyl or other functional groups.
Substitution: Phenyl group can participate in electrophilic aromatic substitution.
Common Reagents: Oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles.
Major Products: Diverse derivatives with altered properties.
Scientific Research Applications
Medicine: Investigated as potential drugs (e.g., antivirals, anticancer agents).
Materials Science: Used in designing novel materials (e.g., polymers, coatings).
Biological Studies: Probes for enzyme inhibition, receptor binding, and cellular effects.
Mechanism of Action
Targets: Interacts with specific proteins, enzymes, or receptors.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: Distinctive adamantane core and trifluoromethyl group.
Similar Compounds: Explore related structures (e.g., adamantanes, pyrazolo[1,5-A]pyrimidines).
Properties
Molecular Formula |
C25H29F3N4O |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H29F3N4O/c26-25(27,28)21-9-19(18-4-2-1-3-5-18)30-22-10-20(31-32(21)22)23(33)29-14-24-11-15-6-16(12-24)8-17(7-15)13-24/h1-5,10,15-17,19,21,30H,6-9,11-14H2,(H,29,33) |
InChI Key |
SVCWUZLIKZOOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C(CC(NC5=C4)C6=CC=CC=C6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11511159.png)


![3,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11511178.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11511182.png)
![Ethyl 4-{[1-(4-bromophenyl)-3-oxo-3-phenylpropyl]amino}benzoate](/img/structure/B11511186.png)

![N-[2-(1-adamantyloxy)ethyl]-2,5-diethoxybenzenesulfonamide](/img/structure/B11511201.png)
![4-(3,4-dichlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11511205.png)

![12-(4-Propoxyphenyl)-8,9,10,11-tetrahydrobenzo[a]acridine](/img/structure/B11511214.png)

![4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11511221.png)
![6-Methoxy-3,3-dimethyl-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-ene](/img/structure/B11511227.png)
